molecular formula C22H32O3 B1249801 10(11)-EpDPE

10(11)-EpDPE

Cat. No. B1249801
M. Wt: 344.5 g/mol
InChI Key: YYZNJWZRJUGQCW-UQZHZJRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z,7Z,13Z,16Z,19Z)-10,11-epoxydocosapentaenoic acid is an EpDPE obtained by formal epoxidation across the 10,11-double bond of all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It has a role as a human xenobiotic metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (4Z,7Z,13Z,16Z,19Z)-10,11-epoxydocosapentaenoate.

Scientific Research Applications

Photovoltaic Applications for Electric Utilities

10(11)-EpDPE finds relevance in the field of photovoltaic power systems. The Electric Power Research Institute (EPRI) has engaged in identifying and introducing photovoltaic (PV) power systems that are cost-effective. These systems can address small and remote power supply challenges, offering financial savings and building experience with photovoltaics among electric utility engineers (Bigger, Kern, & Russell, 1991).

E-Healthcare and Disease Risk Prediction

This compound plays a significant role in e-healthcare, particularly in privacy-preserving disease risk prediction schemes. These schemes are essential for big data mining-driven disease risk predictions, ensuring security and privacy in e-healthcare. The implementation of this compound in this context ensures efficient and private computation of disease risk predictions, significantly benefiting real-time e-healthcare and medical emergencies (Yang et al., 2019).

Structural Design and Analysis in Electric Power Research

In the structural research program of EPRI's Nuclear Safety and Analysis Department, this compound has applications in studying structural interaction with fluid, soil, or other components. This research involves establishing experimental benchmarks and multidimensional analysis options, which contribute to the verification of simplified design methods in the nuclear power industry (Chan, 1978).

Executable Scientific Publications

This compound finds its application in enhancing the reproducibility of experiments in e-Science. The Executable Paper (EP) concept, which includes data sets, code, and software in electronic publications, allows readers to validate presented results. This approach uses technology like this compound to preserve data sets and re-run code and software, thus maintaining long-term compatibility and addressing issues in the realization of EP (Strijkers et al., 2011).

Multiobjective Economical Power Dispatch Problem

In solving the economical power dispatch problem (EPDP), which is critical for system operators, this compound is used to optimize generation fuel costs and emissions. The complexity and non-convex nature of this problem make this compound a valuable tool for achieving Pareto optimal solutions in the context of power systems (El‐Ela et al., 2018).

Nursing Education and Development

This compound is involved in the development and evaluation of educational programs, such as the Educational Program on Developmental Positioning (EPDP) for nurses in neonatal intensive care units. This program aims to improve the performance of nurses by increasing their knowledge, attitudes, and self-efficacy (Yun & Kim, 2022).

properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,7Z)-9-[3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-

InChI Key

YYZNJWZRJUGQCW-UQZHZJRSSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CC1C(O1)C/C=C\C/C=C\CCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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